molecular formula C17H16O3 B3060469 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione CAS No. 420823-80-9

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione

Cat. No.: B3060469
CAS No.: 420823-80-9
M. Wt: 268.31 g/mol
InChI Key: FBZYHQIKJSWEER-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups. The compound’s structure includes hydroxy and methyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an appropriate ester and a ketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its diketone structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ketone groups can form hydrogen bonds and participate in various chemical interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
  • 1-(4-Hydroxy-3-methylphenyl)-3-phenylpropane-1,3-dione

Comparison

Compared to similar compounds, 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione has unique substituents that can influence its reactivity and applications

Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)15(18)10-17(20)14-7-6-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZYHQIKJSWEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357981
Record name 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420823-80-9
Record name 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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